molecular formula C13H12ClFN2O2 B1420283 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152978-92-1

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1420283
CAS No.: 1152978-92-1
M. Wt: 282.7 g/mol
InChI Key: OYMTVEUCUJWAFF-UHFFFAOYSA-N
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Description

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a fluorophenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid: Lacks the chloro group.

    5-chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Has a methyl group instead of a propyl group.

    5-chloro-1-(2-chlorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid: Has a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of both chloro and fluorophenyl groups in 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)-3-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c1-2-5-9-11(13(18)19)12(14)17(16-9)10-7-4-3-6-8(10)15/h3-4,6-7H,2,5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMTVEUCUJWAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
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5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
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5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
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Reactant of Route 6
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

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